
Calcitroic acid
Descripción general
Descripción
It was first isolated around 1980 from the aqueous extract of radioactively treated animals’ livers and intestines . Calcitroic acid is synthesized in the liver and kidneys after vitamin D is converted into calcitriol, which plays a crucial role in bone formation and calcium regulation in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcitroic acid can be synthesized starting from commercially available Inhoffen-Lythgoe diol in an 11-step process with an overall yield of 21% . The key steps include the formation of the C1-homologated nitrile with potassium cyanide and potassium-13C cyanide, as well as the Horner–Wittig reaction with the ring A phosphine oxide reagent .
Industrial Production Methods: The compound is typically prepared in research settings rather than on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: Calcitroic acid undergoes hydroxylation and oxidation reactions. The hydroxylation and oxidation reactions yield either this compound via the C24 oxidation pathway or 1,25-dihydroxyvitamin D3-26,23-lactone via the C23 lactone pathway .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as potassium cyanide, potassium-13C cyanide, and phosphine oxide . The reactions are typically carried out under controlled laboratory conditions with specific temperature and pH requirements.
Major Products: The major product of these reactions is this compound itself, which is formed through the oxidative cleavage of the side chains of 1α,25-dihydroxyvitamin D3 .
Aplicaciones Científicas De Investigación
Interaction with Vitamin D Receptor
Calcitroic acid has been shown to bind to the vitamin D receptor (VDR) and induce gene transcription. In vitro studies indicate that it exhibits agonistic properties similar to those of 1,25-dihydroxyvitamin D3, albeit with different efficacy levels. For instance, this compound demonstrated an EC50 value of approximately 870 nM for VDR binding .
Table 1: Comparison of this compound and 1,25-Dihydroxyvitamin D3 Binding Affinity
Compound | EC50 (nM) | Biological Activity |
---|---|---|
This compound | 870 | VDR Agonist |
1,25-Dihydroxyvitamin D3 | 20 | VDR Agonist |
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects. In studies involving mouse macrophages stimulated with interferon gamma and lipopolysaccharide, this compound reduced the transcription of inflammatory markers such as iNOS and IL-1β at concentrations similar to those of 1,25-dihydroxyvitamin D3 . This suggests that this compound may play a role in modulating inflammatory responses.
Potential Applications in Cancer Therapy
Recent research indicates that this compound may have protective properties against colon cancer. It has been suggested that this compound could mediate some of the beneficial effects associated with vitamin D in cancer prevention . Further studies are needed to elucidate the mechanisms by which this compound may exert these effects.
Study on Gene Regulation
A study conducted on DU145 prostate cancer cells revealed that this compound upregulated the VDR target gene CYP24A1 significantly at a concentration of 7.5 μM. This effect was notably less than that observed with calcitriol but still indicates a functional role for this compound in gene regulation related to cancer biology .
Evaluation of Physiological Role
Despite its known interactions with VDR, the physiological role of this compound remains largely unexplored. A study utilizing perfused rat kidneys demonstrated endogenous formation but did not clarify its metabolic pathways or physiological significance .
Mecanismo De Acción
Comparación Con Compuestos Similares
Calcitroic acid is unique in its role as a major metabolite of 1α,25-dihydroxyvitamin D3. Similar compounds include 1,25-dihydroxyvitamin D3-26,23-lactone, which is formed via the C23 lactone pathway . Other related compounds are various metabolites of vitamin D, such as 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 . This compound is distinct in its specific pathway of formation and its role in the inactivation of vitamin D metabolites .
Actividad Biológica
Calcitroic acid (CTA) is a metabolite of 1,25-dihydroxyvitamin D3 (calcitriol), which plays a critical role in calcium metabolism and bone health. Understanding the biological activity of this compound is essential for elucidating its potential therapeutic applications and physiological roles. This article summarizes the current research findings, including its interaction with the vitamin D receptor (VDR), anti-inflammatory properties, and metabolic pathways.
Chemical Structure and Metabolism
This compound is formed through the metabolic conversion of calcitriol, primarily mediated by the enzyme CYP24A1, which hydroxylates vitamin D metabolites to facilitate their excretion. The metabolic pathway can be summarized as follows:
- Vitamin D3 → 25-Hydroxyvitamin D3 (calcidiol)
- Calcidiol → 1,25-Dihydroxyvitamin D3 (calcitriol)
- Calcitriol → this compound
This pathway is crucial for regulating vitamin D levels in the body and preventing toxicity from excessive vitamin D intake.
Interaction with Vitamin D Receptor
This compound exhibits biological activity through its interaction with the VDR, a nuclear receptor that regulates gene expression related to calcium homeostasis and bone metabolism. Research indicates that this compound can bind to VDR and induce gene transcription, although its efficacy is lower compared to calcitriol.
- Binding Affinity : this compound has been shown to support VDR binding with an effective concentration (EC50) of approximately 870 nM .
- Gene Regulation : At concentrations of 10 μM, this compound upregulates the expression of CYP24A1 in intestinal cells similarly to calcitriol at 20 nM .
Anti-Inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various studies. It reduces inflammatory markers in activated macrophages at low micromolar concentrations:
- Nitric Oxide Production : CTA significantly decreases nitric oxide production in interferon γ and lipopolysaccharide-stimulated mouse macrophages, indicating its potential use in treating inflammatory conditions .
- Cytokine Production : It also reduces interleukin-1 beta (IL-1β) secretion, further supporting its anti-inflammatory profile .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound in vivo and in vitro, revealing its physiological significance:
Table 1: Summary of Key Findings on this compound
Case Study: Effects on Urinary Excretion
In a study assessing the impact of radiation exposure on this compound levels, it was found that:
- Control mice had urinary levels of this compound at 13.6 ± 0.96 μg/mL.
- After exposure to 90Sr, levels dropped significantly to 8.4 ± 0.46 μg/mL at days 7–9 and further decreased to 7.5 ± 0.90 μg/mL by days 25–30 .
This suggests that external stressors can influence the metabolism and excretion pathways of this compound.
Propiedades
IUPAC Name |
(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYZRMZFUWLOZ-ZTIKAOTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904030 | |
Record name | Calcitroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71204-89-2 | |
Record name | Calcitroic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71204-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calcitroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071204892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcitroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCITROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KIE52YT0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is calcitroic acid formed in the body?
A1: this compound is the final inactive metabolite in the primary catabolic pathway of 1α,25(OH)2D3, known as the C-24 oxidation pathway . This multi-step process is primarily catalyzed by the mitochondrial cytochrome P450 enzyme, CYP24A1 .
Q2: Where does the synthesis of this compound occur?
A2: While the kidney is considered a primary site, this compound synthesis has been observed in various tissues and cells, including the intestine, bone, skin fibroblasts, keratinocytes, and promyelocytic leukemia cells . This suggests that local regulation of 1α,25(OH)2D3 levels via this compound production might be important in these tissues.
Q3: What is the role of CYP24A1 in this compound production?
A3: CYP24A1 is the key enzyme responsible for catalyzing multiple sequential oxidation steps in the conversion of 1α,25(OH)2D3 to this compound. This includes hydroxylations at C-24 and C-23, followed by side-chain cleavage and further oxidation .
Q4: Are there alternative pathways for 1α,25(OH)2D3 metabolism besides the C-24 oxidation pathway?
A5: Yes, although the C-24 oxidation pathway is the dominant route, alternative pathways exist, such as C-23 oxidation leading to 1α,25(OH)2D3-26,23-lactone and C-3 epimerization resulting in 1α,25-dihydroxy-3-epi-vitamin-D3 . The relative contribution of these pathways may vary depending on the cell type and physiological conditions.
Q5: What happens to this compound after its formation?
A6: After its formation, this compound is further metabolized into conjugated forms, primarily glucuronides, before being excreted in the bile .
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C22H34O5 and a molecular weight of 378.5 g/mol.
Q7: What spectroscopic data is available for characterizing this compound?
A8: Several spectroscopic techniques have been used to characterize this compound, including ultraviolet (UV) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the structure, functional groups, and molecular weight of the compound.
Q8: Does this compound interact with the vitamin D receptor (VDR)?
A10: While this compound exhibits much lower affinity for the VDR compared to 1α,25(OH)2D3, some studies suggest it might retain minimal VDR-mediated activity at higher concentrations . This potential interaction and its biological relevance require further investigation.
Q9: What is the significance of understanding this compound formation in drug design?
A12: Understanding the metabolic pathways leading to this compound is crucial for designing vitamin D analogs with improved pharmacokinetic profiles . By understanding how structural modifications influence the metabolism of vitamin D compounds, researchers can develop analogs that resist rapid degradation and potentially exhibit prolonged therapeutic effects.
Q10: How does the C-3 epimerization pathway impact the metabolism of vitamin D analogs?
A13: The discovery of the C-3 epimerization pathway reveals that even analogs designed to resist the C-24 oxidation pathway might still undergo metabolism, impacting their overall pharmacokinetic profile . This highlights the complexity of vitamin D metabolism and the need for comprehensive studies when developing new analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.